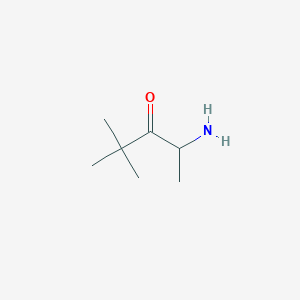

4-Amino-2,2-dimethylpentan-3-one

Description

Overview of α-Amino Ketones as Fundamental Synthons in Chemical Science

α-Amino ketones are bifunctional molecules that serve as valuable building blocks, or synthons, in organic synthesis. Their utility stems from the presence of two reactive functional groups—an amine and a ketone—in close proximity, which allows for a diverse range of chemical transformations. These compounds are key intermediates in the synthesis of a wide array of more complex molecules, including various nitrogen-containing heterocycles and chiral amino alcohols, which are prevalent in many natural products and pharmaceuticals. The strategic importance of α-amino ketones is underscored by the continuous development of new synthetic methods to access them.

Structural Characteristics and Unique Reactivity Considerations of 4-Amino-2,2-dimethylpentan-3-one

The structure of this compound is characterized by a pentanone backbone with a primary amine group at the α-position (carbon 4) and two methyl groups on carbon 2, forming a sterically demanding tert-butyl group. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are expected to influence its reactivity.

The presence of the bulky tert-butyl group adjacent to the carbonyl function is a significant structural feature. This group can exert considerable steric hindrance, potentially directing the approach of incoming nucleophiles to the less hindered face of the carbonyl group. This steric bias can be exploited to achieve stereoselectivity in addition reactions. Furthermore, the tert-butyl group can influence the conformational preferences of the molecule, which in turn can affect the stereochemical outcome of reactions at the chiral center created upon reduction of the ketone or addition of a nucleophile.

The α-amino group introduces a nucleophilic and basic center into the molecule. The proximity of the amine to the electrophilic carbonyl carbon can lead to intramolecular reactions, such as the formation of imines or enamines, or it can participate in directing the stereochemical course of reactions at the carbonyl group through chelation control with a metal catalyst. The primary nature of the amine in this compound makes it a candidate for a variety of derivatization reactions, including acylation, alkylation, and Schiff base formation.

A key aspect of the reactivity of α-amino ketones is the potential for enolization. The presence of a proton on the α-carbon bearing the amino group allows for the formation of an enol or enolate. The stability and reactivity of this intermediate will be influenced by the electronic properties of the amino group and the steric environment created by the tert-butyl group.

Below is a table summarizing the key structural features of this compound and their likely influence on its reactivity.

| Feature | Influence on Reactivity |

| α-Amino Group | Nucleophilic center, basic site, potential for intramolecular reactions and chelation control. |

| Ketone Carbonyl Group | Electrophilic center for nucleophilic attack. |

| tert-Butyl Group | Creates significant steric hindrance, influencing stereoselectivity of reactions at the carbonyl. |

| α-Proton | Allows for enolization and subsequent reactions at the α-position. |

Rationale for Comprehensive Academic Investigation of this compound

The unique structural combination of a primary α-amino group and a sterically hindered ketone in this compound makes it a compelling target for academic investigation. The study of this molecule could provide valuable insights into the interplay of steric and electronic effects on the reactivity of α-amino ketones.

Specifically, research into this compound could focus on:

Stereoselective reductions of the ketone: Investigating how the bulky tert-butyl group and the α-amino group can be used to control the stereochemical outcome of the reduction to form the corresponding amino alcohol. This could lead to the development of new synthetic routes to chiral 1,2-amino alcohols.

Nucleophilic additions to the carbonyl group: Exploring the facial selectivity of the addition of various nucleophiles (e.g., organometallic reagents) to the ketone, again with a focus on understanding and controlling the stereochemical outcome.

Reactivity at the α-position: Studying the enolization of the ketone and the subsequent reactions of the enolate, which could lead to methods for the diastereoselective functionalization of the α-carbon.

Synthesis of novel heterocyclic compounds: Utilizing the bifunctional nature of the molecule to synthesize new nitrogen-containing heterocycles that may have interesting biological activities.

The knowledge gained from a thorough investigation of this compound would not only contribute to the fundamental understanding of the chemistry of α-amino ketones but also potentially provide a new and versatile building block for the synthesis of complex organic molecules.

Scope and Delimitation of Research on this compound

Currently, there is a notable lack of published research specifically focused on this compound. The available information is largely limited to database entries for structurally related compounds. Therefore, the scope of current knowledge is minimal.

Future research should aim to fill this gap by focusing on the following areas:

Development of an efficient synthetic route to this compound.

Thorough characterization of the compound using modern spectroscopic techniques.

Systematic investigation of its reactivity in a range of fundamental organic reactions.

Exploration of its potential as a synthon in the synthesis of target molecules of interest.

This foundational research will be essential to fully understand the chemical potential of this intriguing molecule and to establish its place within the broader landscape of organic synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.176 g/mol |

| SMILES | CC(N)C(C)C(C)=O |

For comparative purposes, experimental data for the parent ketone, 2,2-dimethylpentan-3-one, is also provided. biosynth.comchemicalbook.com

| Property | Value |

| CAS Number | 564-04-5 |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 124.85 °C |

| Melting Point | -45 °C |

| Density | 0.808 g/cm³ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

4-amino-2,2-dimethylpentan-3-one |

InChI |

InChI=1S/C7H15NO/c1-5(8)6(9)7(2,3)4/h5H,8H2,1-4H3 |

InChI Key |

KIRDOBGZMYZADK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(C)(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 2,2 Dimethylpentan 3 One

Retrosynthetic Analysis and Strategic Disconnections for 4-Amino-2,2-dimethylpentan-3-one

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection strategy involves breaking the bond between the nitrogen atom and the α-carbon. This leads to two synthons: an electrophilic aminating agent and a ketone enolate or its equivalent. This approach is common for molecules containing heteroatoms like nitrogen or oxygen. amazonaws.com

A plausible retrosynthetic pathway for this compound is depicted below:

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.This analysis suggests two main synthetic approaches: forming the C-N bond through amination of a ketone precursor or forming the C-C bond adjacent to the carbonyl group.

Targeted Synthesis of the α-Amino Ketone Motif in this compound

The α-amino ketone motif is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its construction. colab.wsnih.gov These strategies can be broadly categorized into those that introduce the amino group onto a pre-existing ketone and those that form the ketone in a molecule already containing the nitrogen functionality.

Direct α-amination of ketones is a powerful and atom-economical approach. organic-chemistry.org One such method involves the use of electrophilic aminating reagents. A variety of reagents and catalysts have been developed to facilitate this transformation. For instance, a direct α-amination of ketones can be achieved using N-bromosuccinimide in a metal-free, one-pot strategy. organic-chemistry.org This reaction proceeds through the oxidation of a secondary alcohol to a ketone, followed by α-bromination and subsequent nucleophilic substitution with an amine. organic-chemistry.org

Another approach utilizes transition-metal catalysis. For example, copper(II) bromide can catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org Iron catalysis has also been employed for the oxidative coupling of ketones with free sulfonamides. organic-chemistry.org

An alternative strategy involves the amination of umpoled enolates. rsc.org In this method, N-alkenoxypyridinium salts, acting as umpoled enolates, react with various amines to produce α-amino ketones. rsc.org This approach circumvents the need for pre-functionalized ketone derivatives. rsc.org

A summary of amination strategies is presented in the table below:

| Method | Reagents/Catalyst | Key Features |

| Direct α-amination | N-bromosuccinimide | Metal-free, one-pot synthesis from secondary alcohols and amines. organic-chemistry.org |

| Transition-metal catalyzed amination | Copper(II) bromide | Direct amination of ketones, esters, and aldehydes. organic-chemistry.org |

| Iron-catalyzed oxidative coupling | Iron catalyst | Coupling of ketones with free sulfonamides. organic-chemistry.org |

| Amination of umpoled enolates | N-alkenoxypyridinium salts | Avoids pre-functionalization of the ketone. rsc.org |

The formation of the ketone group in a molecule that already contains the amino functionality provides an alternative synthetic route. One such method is the oxidative amination of aldehydes with secondary amines. nih.gov This process involves the oxidative rearrangement of an enamine intermediate, which is generated in situ. nih.gov

Another approach involves the reaction of imines. For example, chiral N-tert-butanesulfinyl imines, derived from α-halo ketones, can be converted to the corresponding α-amino ketones in a multi-step process. rsc.org This involves the formation of an N-tert-butanesulfinyl 2-amino acetal, followed by deprotection steps. rsc.org

Asymmetric and Enantioselective Synthesis of this compound

The synthesis of chiral α-amino ketones is of great interest due to their importance as building blocks for enantiomerically pure pharmaceuticals and natural products. nih.govrsc.org

Chiral catalysts have been instrumental in the development of enantioselective methods for the synthesis of α-amino ketones. researchgate.netacs.org Both organocatalysts and metal-based catalysts have been successfully employed. researchgate.net

For instance, L-proline can catalyze the asymmetric α-amination of ketones with azodicarboxylates as the nitrogen source, affording α-hydrazino ketones with high enantioselectivity. organic-chemistry.org These can then be converted to the desired α-amino ketones. Rhodium(II) catalysts have also been used for the enantioselective amination of silyl (B83357) enol ethers to form α-amino ketones. acs.org

A palladium-catalyzed asymmetric arylation of in situ generated α-keto imines provides another route to chiral α-amino ketones. rsc.org This method offers a practical and highly stereocontrolled synthesis of acyclic α-amino ketones. rsc.org

The table below summarizes some chiral catalytic approaches:

| Catalyst Type | Catalyst Example | Reaction Type |

| Organocatalyst | L-proline | Asymmetric α-amination of ketones. organic-chemistry.org |

| Metal Catalyst | Rhodium(II) complex | Enantioselective amination of silyl enol ethers. acs.org |

| Metal Catalyst | Chiral Palladium(II) complex | Asymmetric arylation of α-keto imines. rsc.org |

Diastereoselective methods are crucial when the target molecule contains multiple stereocenters. Diastereoselective reduction of α-amino ketones is a common strategy to produce syn- and anti-β-aminoalcohols. cdnsciencepub.comcapes.gov.br The choice of reducing agent and protecting groups on the nitrogen can control the stereochemical outcome. capes.gov.br For example, the reduction of N-t-BOC-protected-N-alkyl α-aminoketones with certain borohydride (B1222165) reagents can lead to protected syn-β-aminoalcohols with high selectivity. capes.gov.br

Another diastereoselective approach involves the reductive amination of ketones with α-amino esters. nih.gov This method has been applied to the synthesis of various amino alcohol derivatives.

Furthermore, multicomponent reactions can offer a highly efficient and diastereoselective route to complex molecules. For instance, a one-pot tandem condensation of salicylaldehyde, malononitrile, and butenolides can produce 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles with good diastereoselectivity. rsc.org

Multicomponent Reactions (MCRs) for the Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, are a powerful tool in modern organic synthesis. mdpi.comnumberanalytics.com While no specific MCR has been documented for the direct synthesis of this compound, the principles of established MCRs can be applied to devise a potential synthetic route.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to rapidly generate libraries of complex molecules like peptide derivatives. mdpi.comnih.govwikipedia.orgnih.gov

The Passerini reaction , first described in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.org

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine, yielding a bis-amide. numberanalytics.comwikipedia.orgnih.gov

Although these reactions typically produce amide derivatives rather than α-amino ketones directly, their versatility allows for the synthesis of highly functionalized α,α-disubstituted amino acid derivatives, particularly when ketones are used as the carbonyl input. nih.govnih.govnih.gov

A more direct, albeit typically for β-amino ketones, MCR is the Mannich reaction . wikipedia.orgchemistrysteps.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (often non-enolizable like formaldehyde) and a primary or secondary amine. wikipedia.orgchemistrysteps.com The product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org While the classic Mannich reaction yields β-isomers, modifications and radical-based versions have been developed to expand its scope, potentially offering a pathway to γ-amino-carbonyl compounds. researchgate.netnih.gov

Another relevant MCR is the Asinger reaction , which can produce 3-thiazolines from a ketone, ammonia, and sulfur or an α-mercaptoaldehyde. This reaction has been instrumental in the synthesis of D-penicillamine. nih.gov The exploration of these MCR frameworks could lead to a novel, convergent synthesis for this compound.

Sustainable and Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. For a molecule like this compound, this translates to developing protocols with higher atom economy, using environmentally benign solvents, and employing catalytic methods. mdpi.comrsc.orgrsc.org

Biocatalysis stands out as a premier green technology for the synthesis of chiral amines and their derivatives. mdpi.com Enzymes offer high selectivity under mild reaction conditions.

Transaminases (TAs) , particularly ω-transaminases, are powerful biocatalysts for producing optically pure amines from corresponding ketones. nih.govrsc.org These enzymes can aminate a wide range of ketones, not just the α-keto acids required by α-transaminases. mdpi.comnih.gov A potential green synthesis of this compound could involve the asymmetric amination of a precursor diketone or hydroxyketone using a specifically engineered ω-transaminase.

The α-oxoamine synthase (AOS) family of enzymes offers a highly stereospecific, single-step route to α-amino ketones from common α-amino acids, avoiding the need for protecting groups that are common in traditional chemical synthesis. nih.gov This method involves a C-C bond formation between an amino acid and an acyl-thioester substrate, followed by decarboxylation. nih.gov

Beyond biocatalysis, other green chemistry approaches include:

Electrochemical Synthesis : An electrochemical method for synthesizing α-amino carbonyl compounds has been reported, using a simple undivided cell with a graphite (B72142) electrode and NH₄I as a redox catalyst. This approach couples ketones with secondary amines at room temperature. colab.ws

Improved Reaction Conditions : The use of transition-metal-free catalytic systems, such as those employing N-bromosuccinimide (NBS) or sodium percarbonate as an oxidant, aligns with green chemistry principles by avoiding heavy metal waste. colab.wsorganic-chemistry.org

The following table outlines a hypothetical green synthesis for this compound compared to a traditional route.

| Feature | Traditional Synthesis (e.g., Halogenation/Substitution) | Green Synthesis (e.g., Biocatalysis) |

| Starting Material | 2,2-Dimethylpentan-3-one | A diketone or hydroxyketone precursor |

| Key Reagents | Halogenating agent (e.g., Br₂), Ammonia, Organic Solvents | ω-Transaminase enzyme, Amine donor (e.g., Alanine), Aqueous buffer |

| Number of Steps | Multiple steps (e.g., α-halogenation, nucleophilic substitution) | Typically a single enzymatic step |

| Byproducts | Halide salts, excess reagents | Co-product from amine donor (e.g., pyruvate), water |

| Stereoselectivity | Often produces a racemic mixture requiring resolution | High enantioselectivity is achievable |

| Environmental Impact | Use of hazardous reagents and volatile organic solvents | Use of biodegradable catalysts (enzymes) in water |

Synthesis of Isomeric and Related Amino Ketones for Comparative Studies

To understand the structure-activity relationship and physicochemical properties of this compound, it is valuable to synthesize and study its isomers and related compounds.

Isomers of this compound include:

Positional Isomers: Such as 5-Amino-2,2-dimethylpentan-3-one or 1-Amino-2,2-dimethylpentan-3-one.

Structural Isomers: These have a different carbon skeleton or placement of functional groups, for example, 4-Amino-3-methylpentan-2-one molport.com or 3-Amino-4-methylpentan-2-one. cymitquimica.com

Related Ketones:

2,4-Dimethyl-3-pentanone (B156899) (Diisopropyl ketone): The amination of this commercially available ketone at the alpha position could be a potential route to its corresponding amino ketone. nih.govhmdb.ca

β-Amino Ketones: The Mannich reaction is a classic method for synthesizing β-amino ketones, such as 1-(dimethylamino)-4-methyl-3-pentanone. wikipedia.orgjlu.edu.cnorgsyn.org

The synthesis of these related compounds often employs well-established organic reactions. For instance, the direct α-amination of a ketone like 2,4-dimethyl-3-pentanone could be achieved using various modern methods, including copper-catalyzed reactions or electrophilic amination of the corresponding enolate. rsc.orgorganic-chemistry.org

The table below provides a comparison of this compound with some of its isomers and related ketones, highlighting potential synthetic precursors.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Precursor(s) |

| This compound |  | C₇H₁₅NO | 129.20 | 2,2-Dimethylpentan-3-one (via amination) or a suitable diketone (via reductive amination) |

| 4-Amino-3-methylpentan-2-one |  | C₆H₁₃NO | 115.18 | 3-Methylpentan-2-one molport.comnih.govwikipedia.org |

| 3-Amino-4-methylpentan-2-one |  | C₆H₁₃NO | 115.18 | Valine derivatives cymitquimica.com |

| 2,4-Dimethyl-3-pentanone |  | C₇H₁₄O | 114.19 | Isobutyraldehyde or Isovaleric acid nih.govchemsynthesis.com |

| 1-(Dimethylamino)-4-methyl-3-pentanone (a β-amino ketone) |  | C₈H₁₇NO | 143.23 | 3-Methyl-2-butanone, Dimethylamine, Formaldehyde (Mannich reaction) orgsyn.orgchemsynthesis.com |

Note: Images are representative structures.

By comparing the synthetic routes and properties of these molecules, researchers can gain deeper insights into the chemical behavior of the α-amino ketone functional group within different molecular frameworks.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 2,2 Dimethylpentan 3 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation of 4-Amino-2,2-dimethylpentan-3-one

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion. For this compound (C₇H₁₅NO), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, would either confirm or refute the proposed elemental composition. Typically, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for this molecule. However, specific HRMS data, including measured mass-to-charge ratio (m/z) and fragmentation patterns for this compound, are not presently documented in available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of an organic molecule in solution.

Comprehensive 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

A full suite of NMR experiments would be necessary for the complete structural assignment of this compound.

¹H NMR: Would provide information on the number of different proton environments, their chemical shifts, integration (proton count), and splitting patterns (neighboring protons).

¹³C NMR: Would reveal the number of unique carbon environments.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, aiding in stereochemical and conformational analysis.

While spectral data for related pentanone structures are available, specific, experimentally-derived NMR data for this compound are not published.

Dynamic NMR Studies for Conformational Analysis of this compound

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to study dynamic processes such as bond rotation and conformational changes. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C3-C4 bond and to study the conformational preferences of the molecule. However, no such studies have been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

N-H stretching vibrations of the primary amine group.

C=O stretching vibration of the ketone.

C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups.

C-N stretching vibration .

Studies on similar compounds, such as 4-amino-3-penten-2-one, have utilized these techniques to confirm structural features. nih.govnih.gov However, specific IR and Raman spectra for this compound are not available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the compound is chiral and crystallized appropriately. This technique would be invaluable for confirming the connectivity and stereochemistry of this compound. While X-ray crystallography has been used to characterize related cathinone (B1664624) derivatives and other amino-ketones, no crystal structure data for the title compound or its complexes are currently deposited in crystallographic databases. researchgate.netmdpi.comnih.gov

Chiral Chromatography (HPLC, GC) and Polarimetry for Enantiomeric Excess and Optical Rotation Determination

Since this compound possesses a stereocenter at the C4 position, it can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, would be the standard method to separate and quantify the enantiomers, thereby determining the enantiomeric excess (ee) of a given sample. Polarimetry would be used to measure the optical rotation of an enantiomerically pure or enriched sample. Despite the expected chirality, there are no published methods or data concerning the chiral separation or optical rotation of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Amino 2,2 Dimethylpentan 3 One

Reactivity of the Ketone Moiety in 4-Amino-2,2-dimethylpentan-3-one

The ketone functionality in this compound is characterized by a carbonyl group flanked by a bulky tert-butyl group on one side and a carbon bearing a primary amine on the other. This structural arrangement significantly impacts its reactivity.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. However, the rate and equilibrium of such additions are sensitive to both steric and electronic factors. libretexts.orgyoutube.com In the case of this compound, the large tert-butyl group presents a significant steric shield, hindering the approach of nucleophiles to the carbonyl carbon. vedantu.com This steric hindrance is known to decrease the reactivity of ketones towards nucleophilic attack compared to less substituted ketones like acetone. vedantu.com

The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol product. libretexts.orgksu.edu.sa

Table 1: Factors Influencing Nucleophilic Addition to Ketones

| Factor | Effect on Reactivity | Rationale for this compound |

| Steric Hindrance | Decreases reactivity | The bulky tert-butyl group impedes the trajectory of incoming nucleophiles. vedantu.com |

| Electronic Effects | Alkyl groups are weakly electron-donating, slightly reducing the electrophilicity of the carbonyl carbon. | The tert-butyl and the aminomethyl groups contribute to this effect. |

| Electrophilicity of Carbonyl | Generally lower in ketones than aldehydes. | The presence of two alkyl-type substituents reduces the partial positive charge on the carbonyl carbon compared to aldehydes. libretexts.org |

Ketones react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. libretexts.org For this compound, the presence of an intramolecular primary amine group introduces the possibility of both intermolecular and intramolecular condensation reactions.

However, the formation of an imine from a ketone and a primary amine is a reversible process. libretexts.org In the case of β-amino ketones, the equilibrium can be complex. While intermolecular imine formation with an external amine is possible, the steric hindrance from the tert-butyl group would likely slow down the reaction.

Enamine formation with secondary amines would also be subject to similar steric constraints. Generally, enamines are formed from the reaction of a ketone with a secondary amine, where an α-proton is removed in the final step. researchgate.net

Reactivity of the Primary Amine Moiety in this compound

The primary amine group in this compound is a nucleophilic and basic center, capable of participating in a variety of chemical transformations.

Primary amines are readily acylated by acyl halides or anhydrides to form amides. youtube.comyoutube.com The reaction of this compound with an acylating agent would be expected to yield the corresponding N-acyl derivative. The nucleophilicity of the amine can be influenced by the adjacent bulky groups, but acylation is generally a robust reaction. youtube.com

Alkylation of primary amines can be more complex, often leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. tminehan.comorganic-chemistry.org Achieving selective mono-alkylation of hindered primary amines can be challenging but has been accomplished using specific catalytic systems. organic-chemistry.org

Sulfonylation of primary amines with sulfonyl chlorides in the presence of a base is a common method for the synthesis of sulfonamides. cbijournal.com The reactivity of sterically hindered amines in sulfonylation reactions has been a subject of study, and efficient methods using catalysts like indium have been developed to overcome the reduced nucleophilicity of the amine. cbijournal.comorganic-chemistry.org

Table 2: Typical Reactions of the Primary Amine Moiety

| Reaction | Reagent | Expected Product | General Conditions |

| Acylation | Acyl chloride (RCOCl) | N-Acyl-4-amino-2,2-dimethylpentan-3-one | Base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Alkyl halide (R-X) | N-Alkyl and N,N-dialkyl derivatives | Often leads to mixtures |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | N-Sulfonyl-4-amino-2,2-dimethylpentan-3-one | Base (e.g., pyridine) or catalyst (e.g., Indium) cbijournal.comorganic-chemistry.org |

The primary amine in this compound can be protonated by acids to form the corresponding ammonium salt. The basicity of the amine is a measure of its ability to accept a proton and is quantified by its pKa value. The basicity of β-amino ketones is influenced by the electronic effects of the ketone group and the steric environment around the nitrogen atom. While specific basicity studies on this compound are not documented in the provided search results, the electron-withdrawing nature of the nearby carbonyl group would be expected to slightly decrease the basicity of the amine compared to a simple alkylamine.

Intramolecular Cyclization Pathways and Rearrangements Involving this compound

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for the possibility of intramolecular reactions. β-Amino ketones are known to be precursors for the synthesis of various heterocyclic compounds. researchgate.net

One potential intramolecular pathway for this compound could be an intramolecular cyclization to form a cyclic hemiaminal, which could then dehydrate to form a cyclic imine or enamine. The feasibility of such a cyclization would depend on the ring size of the resulting cyclic product and the conformational flexibility of the starting molecule.

Rearrangements of β-amino alcohols, which can be formed by the reduction of β-amino ketones, have been reported. nih.gov These rearrangements often occur when the hydroxyl group is converted into a good leaving group, leading to the migration of an adjacent group. While not directly applicable to the ketone itself, this suggests that derivatives of this compound could undergo interesting rearrangements. The presence of the bulky tert-butyl group could also influence the course of any potential rearrangements.

Stereoselective Transformations and Diastereoselective Inductions with this compound

No specific research detailing the use of this compound in stereoselective transformations or its application in diastereoselective inductions could be identified in the surveyed literature. While the broader class of β-amino ketones is known to participate in various stereoselective reactions, often serving as chiral building blocks or being synthesized through asymmetric methodologies, specific examples and detailed studies involving the title compound are not available.

Kinetic and Thermodynamic Aspects of this compound Transformations

Similarly, a thorough search did not uncover any studies focused on the kinetic or thermodynamic parameters of reactions involving this compound. Data on reaction rates, activation energies, and the thermodynamic stability of reactants, transition states, and products for transformations of this specific compound have not been reported.

While general principles of chemical kinetics and thermodynamics undoubtedly apply to the reactions of this compound, the absence of empirical data or computational studies prevents a detailed discussion of these aspects.

Derivatization and Functionalization Strategies for 4 Amino 2,2 Dimethylpentan 3 One

Synthesis of Imines, Oximes, and Hydrazones from 4-Amino-2,2-dimethylpentan-3-one

The carbonyl group of this compound is a key site for derivatization, readily undergoing condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones.

Imines (Schiff Bases): The reaction of the ketone with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under mild conditions and is often catalyzed by an acid or can proceed neat, sometimes with microwave irradiation to accelerate the process. organic-chemistry.org The resulting C=N double bond of the imine can be a versatile functional group for further transformations.

Oximes: Treatment of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of the corresponding oxime. nih.govnih.gov These reactions can be carried out under various conditions, including refluxing in an alcoholic solvent with a base like pyridine (B92270) or using greener, solvent-free methods with catalysts such as bismuth(III) oxide. nih.gov Oximes are crystalline compounds useful for the purification and characterization of carbonyl compounds and can serve as precursors for other functional groups. nih.gov

Hydrazones: Hydrazones are synthesized by reacting the ketone with hydrazine (B178648) or its derivatives, such as phenylhydrazine. researchgate.netwikipedia.org These reactions are typically straightforward condensation processes. wikipedia.org Hydrazide-hydrazones, formed from the reaction with hydrazides, are a particularly interesting class of compounds with a wide range of biological activities. nih.gov The synthesis can be performed in solution, mechanochemically, or in solid-state melt reactions. nih.gov

Table 1: Synthesis of Imines, Oximes, and Hydrazones

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | Acid or base catalysis, neat, or with microwave irradiation. masterorganicchemistry.comorganic-chemistry.org |

| Oxime | Hydroxylamine (NH₂OH) | Reflux in alcohol with a base, or solvent-free with a catalyst. nih.govnih.gov |

| Hydrazone | Hydrazine (H₂N-NH₂) or its derivatives | Condensation in a suitable solvent like ethanol (B145695) or methanol. researchgate.netwikipedia.orgnih.gov |

Formation of Amides, Ureas, and Carbamates from the Amino Group of this compound

The primary amino group of this compound provides a reactive handle for the introduction of various acyl and related functionalities, leading to the formation of amides, ureas, and carbamates.

Amides: Amide bond formation can be achieved by reacting the amino group with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. organic-chemistry.orgyoutube.com A wide range of coupling reagents can be employed to facilitate the reaction between a carboxylic acid and the amine, including carbodiimides and uronium salts. organic-chemistry.org Lewis acids can also catalyze the direct amidation of unprotected amino acids. nih.gov

Ureas: Ureas are typically synthesized by the reaction of the primary amine with isocyanates. organic-chemistry.org Alternatively, the reaction with urea (B33335) itself or with phosgene (B1210022) equivalents can also yield urea derivatives. organic-chemistry.org Symmetrical or unsymmetrical ureas can be prepared depending on the chosen synthetic route. organic-chemistry.org

Carbamates: Carbamates are formed by the reaction of the amino group with chloroformates or by the trapping of an isocyanate intermediate with an alcohol. organic-chemistry.orgnih.gov Another approach involves the reaction of the amine with carbon dioxide and an alkyl halide. organic-chemistry.org Carbamates are important functional groups in medicinal chemistry and are often used as protecting groups for amines. nih.govwikipedia.org

Table 2: Formation of Amides, Ureas, and Carbamates

| Derivative | Reagent(s) | General Reaction Conditions |

|---|---|---|

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent or Acyl Halide (R-COCl) | Various, often involving a base and a suitable solvent. organic-chemistry.orgnih.gov |

| Urea | Isocyanate (R-N=C=O) or Urea | Reaction in a suitable solvent, sometimes with a catalyst. organic-chemistry.org |

| Carbamate | Chloroformate (ClCOOR) or CO₂ + Alkyl Halide | Base-mediated reaction in an appropriate solvent. organic-chemistry.orgnih.gov |

Preparation of Heterocyclic Compounds Utilizing this compound as a Precursor

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino and ketone groups can participate in cyclization reactions with appropriate reagents to form rings of different sizes and functionalities. For instance, derivatives of 4-amino-3-pyrazol-3-one have been used to synthesize various heterocyclic compounds. researchgate.net Similarly, hydrazide-hydrazone derivatives can be utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov Oxime derivatives can also be used as starting materials for the synthesis of pyridines and other nitrogen-containing heterocycles under transition metal catalysis. orgsyn.org

Metal Complexation and Ligand Design Incorporating this compound

The presence of both nitrogen and oxygen donor atoms in this compound and its derivatives allows for the formation of stable complexes with a variety of metal ions. The compound can act as a bidentate ligand, coordinating to a metal center through the amino nitrogen and the carbonyl oxygen. The specific geometry and properties of the resulting metal complexes can be tuned by modifying the substituents on the carbon backbone. The design of such ligands is an active area of research, with potential applications in catalysis and materials science. For example, Schiff bases derived from related amino compounds readily form complexes with palladium(II) chloride. researchgate.net

Selective Reductions and Oxidations of Functional Groups within this compound

The functional groups of this compound can be selectively modified through reduction and oxidation reactions.

Selective Reductions: The ketone functionality can be selectively reduced to a secondary alcohol, yielding 4-amino-2,2-dimethylpentan-3-ol, using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction. The selective hydrogenation of a related compound, dimedone, to the corresponding monoketone has been reported over a palladium catalyst. researchgate.net

Selective Oxidations: While the primary amino group is susceptible to oxidation, specific reagents can be chosen to target other parts of the molecule. For instance, if the ketone is first converted to an enolate, subsequent oxidation could lead to the formation of an α-hydroxy ketone. The selective oxidation of related aminoketones is an area of interest for generating novel structures.

Computational and Theoretical Chemistry Studies of this compound

Extensive research into the computational and theoretical chemistry of this compound has not been found in publicly accessible scientific literature. While computational methods such as quantum chemical calculations, Density Functional Theory (DFT), and molecular dynamics simulations are widely used to study the properties and behavior of chemical compounds, specific studies focused on this compound are not available.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis on the following topics for this specific compound:

Computational and Theoretical Chemistry Studies of 4 Amino 2,2 Dimethylpentan 3 One

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks Involving 4-Amino-2,2-dimethylpentan-3-one

Without dedicated scholarly research on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Applications and Synthetic Utility of 4 Amino 2,2 Dimethylpentan 3 One in Chemical Synthesis

4-Amino-2,2-dimethylpentan-3-one as a Chiral Building Block in Asymmetric Synthesis

Chiral amines and their derivatives are of significant interest in asymmetric synthesis, serving as crucial intermediates for the preparation of enantiomerically pure compounds. While direct research on this compound as a chiral building block is not extensively documented in the provided results, the synthesis of structurally related chiral amines highlights the potential of this class of compounds. For instance, the asymmetric synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride has been achieved through a method involving the reaction of pivalaldehyde with (R)-tert-butyl sulfenamide, followed by the addition of a methyl Grignard reagent. google.com This process generates an amino compound with a preferred configuration, which can then be resolved and purified to yield the desired enantiomer. google.com Such methodologies underscore the feasibility of producing chiral amines with bulky substituents, a characteristic feature of this compound.

The principles of asymmetric synthesis are further exemplified by the preparation of chiral 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. researchgate.net In this synthesis, a prochiral ketone is enantioselectively reduced to a chiral alcohol, which is subsequently converted to the corresponding chiral amine with retention of stereochemistry. researchgate.net This demonstrates a robust strategy for introducing a chiral amino group into a molecule, a transformation that could potentially be adapted for the synthesis of chiral derivatives of this compound. The ability to control the stereochemistry at the carbon bearing the amino group is paramount for the application of these compounds as chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Utilization of this compound in Natural Product Synthesis and Analogs

Although specific examples of the direct use of this compound in the total synthesis of natural products are not prevalent in the provided search results, the synthesis of structurally similar building blocks for natural product synthesis is a well-established field. For example, the asymmetric synthesis of a chiral hydroxylactone, a key intermediate for cyclopentanoid natural products like preclavulone A, showcases the importance of chiral building blocks in constructing complex natural product scaffolds. nih.gov The strategies employed in such syntheses, including asymmetric allylic alkylation and radical cyclizations, could be conceptually applied to derivatives of this compound to generate key fragments for natural product synthesis. nih.gov

The synthesis of analogs of natural products often involves the use of versatile building blocks that can be readily modified. The amino and ketone functionalities of this compound offer handles for a variety of chemical transformations, making its derivatives potentially useful in the preparation of natural product analogs. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the ketone can undergo reductions, additions, or alpha-functionalization. This versatility would allow for the systematic modification of a lead structure to explore structure-activity relationships.

Role of this compound in the Construction of Complex Organic Molecules

The construction of complex organic molecules often relies on the use of robust and versatile building blocks. While the direct application of this compound in this context is not explicitly detailed, the synthesis of related complex structures provides insight into its potential utility. The principles of asymmetric synthesis and the formation of carbon-carbon and carbon-heteroatom bonds are central to the construction of intricate molecular architectures.

The synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon centers, achieved through a Mannich reaction catalyzed by a chiral halonium salt, demonstrates the formation of highly congested and stereochemically complex structures. beilstein-journals.org This type of transformation, if applied to a derivative of this compound, could lead to the creation of molecules with significant steric bulk and defined stereochemistry. The presence of the bulky tert-butyl group in this compound could influence the stereochemical outcome of such reactions, providing a tool for diastereoselective synthesis.

This compound in the Design and Synthesis of Novel Ligands and Catalysts

The amino group in this compound makes it a candidate for the synthesis of novel ligands for catalysis. Amino alcohols and diamines are common ligand scaffolds in transition metal catalysis. By modifying the amino group or the ketone, a variety of bidentate or tridentate ligands could be accessed. For example, reduction of the ketone to an alcohol would yield an amino alcohol, a privileged ligand class.

The synthesis of non-classical N-metallated Pd(II) pincer complexes featuring amino acid pendant arms highlights the use of amino-functionalized molecules in creating sophisticated catalyst structures. acs.org Similarly, derivatives of this compound could be incorporated into pincer-type ligands, where the bulky 2,2-dimethylpentyl framework could impart specific steric and electronic properties to the resulting metal complex, potentially influencing its catalytic activity and selectivity.

Applications of this compound Derivatives in Material Science

While the direct application of this compound derivatives in material science is not extensively covered in the provided search results, the synthesis of related compounds with interesting photophysical properties suggests potential avenues for exploration. For instance, the synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a molecule containing an amino group, resulted in a compound with intriguing luminescent solvatochromism, where the color of its fluorescence changes with the polarity of the solvent. mdpi.com This property is of interest for the development of sensors and imaging agents.

Derivatives of this compound could be designed to incorporate chromophoric or fluorophoric units. The amino group could serve as an electron-donating group, which is a common feature in many organic dyes and fluorescent probes. By coupling the amino group with an appropriate aromatic or heteroaromatic system, it might be possible to create novel materials with tailored optical properties.

Future Perspectives and Emerging Research Directions for 4 Amino 2,2 Dimethylpentan 3 One

Development of Novel and Efficient Synthetic Methodologies for 4-Amino-2,2-dimethylpentan-3-one

Currently, there are no established and optimized synthetic routes specifically for this compound documented in readily accessible scientific literature. The development of such methodologies would be a crucial first step in unlocking the research potential of this compound. Future research could focus on adapting existing methods for the synthesis of similar α-amino ketones. Potential strategies might include the amination of a corresponding α-halo ketone precursor or the development of novel catalytic methods for the direct amination of 2,2-dimethylpentan-3-one. The efficiency, scalability, and stereoselectivity of such methods would be key parameters for optimization.

Exploration of Unprecedented Reactivity and Transformation Pathways for this compound

The reactivity of this compound is yet to be systematically investigated. The presence of both a ketone and an amine functional group suggests a rich and varied chemical reactivity. Future studies could explore its potential as a building block in the synthesis of heterocyclic compounds, such as pyrazines or imidazoles, through condensation reactions. The interplay between the amino and carbonyl groups could also lead to unique intramolecular reactions or be exploited in the design of novel ligands for catalysis.

Advanced Characterization Techniques and In-situ Monitoring of this compound Reactions

A comprehensive characterization of this compound is a prerequisite for any future research. This would involve the use of advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to unequivocally determine its structure and purity. Furthermore, in-situ monitoring techniques, such as reaction calorimetry or in-situ IR/NMR, could be employed to study the kinetics and mechanisms of its future discovered reactions in real-time, providing valuable insights into its chemical behavior.

Computational Design and Prediction of Novel Analogs and Derivatives of this compound

In the absence of experimental data, computational chemistry could serve as a powerful tool to predict the properties and potential applications of this compound and its derivatives. Density functional theory (DFT) calculations could be used to model its electronic structure, predict its spectroscopic signatures, and explore its conformational landscape. Furthermore, computational screening could be employed to design novel analogs with tailored electronic and steric properties, guiding future synthetic efforts toward compounds with specific desired functionalities.

Expanding the Synthetic Scope of this compound as a Versatile Chemical Precursor

Once synthetic routes are established and its reactivity is understood, this compound could emerge as a versatile precursor for a wide range of more complex molecules. Its bifunctional nature makes it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials. For instance, the amino group could be derivatized to introduce various substituents, while the ketone functionality could be transformed into other functional groups, opening up a vast chemical space for exploration. The development of a robust synthetic toolbox around this compound will be essential to realize its full potential as a valuable chemical intermediate.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2,2-dimethylpentan-3-one, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves reductive amination of 2,2-dimethyl-3-pentanone with ammonia or a protected amine precursor. Key steps include:

- Condensation : Reacting 2,2-dimethyl-3-pentanone with ammonium acetate under acidic conditions to form an imine intermediate.

- Reduction : Using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to reduce the imine to the amine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Q. Optimization Strategies :

- Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) signals.

- Adjust pH during condensation (optimal range: pH 4–6) to favor imine formation.

- For scale-up, consider flow chemistry to enhance yield and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Primary Methods :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (geminal dimethyl groups), δ 2.1–2.3 ppm (C3 ketone adjacent to CH2), and δ 1.5–1.7 ppm (amine proton, broad if free).

- ¹³C NMR : Signals at ~210 ppm (ketone C=O), ~45–50 ppm (quaternary C2), and ~25–30 ppm (methyl groups).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 143 (C7H15NO) with fragmentation patterns indicating loss of NH2 (Δ m/z 16) or CH(CH3)2 groups.

Validation : Cross-reference data with PubChem entries for structurally similar compounds (e.g., 4-Amino-4-methyl-2-pentanone Oxalate, InChIKey: PABISXFQAHDPMS-UHFFFAOYSA-N) to confirm assignments .

Advanced Research Questions

Q. How does the steric hindrance from the 2,2-dimethyl group influence the reactivity of the ketone and amine moieties?

The geminal dimethyl groups at C2 create steric hindrance that:

- Reduces Nucleophilic Attack : Slows reactions at the ketone (e.g., Grignard additions) due to restricted access to the carbonyl carbon.

- Stabilizes the Amine : Hinders oxidation of the amine group, making it less prone to form imines or nitroxides.

- Affects Solubility : Increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions.

Q. Experimental Validation :

- Compare reaction rates with analogous compounds lacking dimethyl groups (e.g., 4-aminopentan-3-one) using kinetic studies (UV-Vis or HPLC monitoring) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Key Findings :

- Thermal Stability : Decomposes above 150°C via retro-aldol pathways, detected by GC-MS.

- pH Sensitivity :

- Acidic Conditions (pH < 3) : Protonation of the amine leads to salt formation (e.g., hydrochloride), enhancing water solubility.

- Alkaline Conditions (pH > 9) : Ketone enolization and potential β-elimination reactions.

Q. Methodology :

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity analysis.

- Use Arrhenius plots to predict shelf-life under standard storage (25°C) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Approaches :

- Docking Studies : Simulate interactions with target enzymes (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding (amine group) and hydrophobic pockets (dimethyl groups).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity data from analogous compounds (e.g., 4-Amino-2(5H)-furanones in pain management research) .

Q. Validation :

- Compare in silico predictions with in vitro assays (e.g., IC50 measurements in enzyme inhibition studies).

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in literature yields (30–70%) may arise from differing purification methods. Validate via standardized protocols (e.g., USP guidelines).

- Biological Activity : Some studies report antagonistic effects while others note agonist behavior, likely due to assay conditions (e.g., cell line specificity). Replicate under controlled parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.